2-(2-Phenyl-1,3-dioxan-5-yl)propane-1,3-diol
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Overview
Description
2-(2-Phenyl-1,3-dioxan-5-yl)propane-1,3-diol is an organic compound that belongs to the class of 1,3-dioxanes These compounds are characterized by a six-membered ring containing two oxygen atoms at the 1 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenyl-1,3-dioxan-5-yl)propane-1,3-diol typically involves the acetalization of carbonyl compounds with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst. A common procedure employs toluenesulfonic acid as a catalyst in refluxing toluene, allowing continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other methods include the use of orthoesters or molecular sieves for effective water removal through chemical reaction or physical sequestration .
Industrial Production Methods
Industrial production of 1,3-dioxanes, including this compound, often involves similar acetalization processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as zirconium tetrachloride (ZrCl4) and tetrabutylammonium tribromide have been reported to be highly efficient for these reactions .
Chemical Reactions Analysis
Types of Reactions
2-(2-Phenyl-1,3-dioxan-5-yl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, OsO4, chromium trioxide (CrO3), and peracids like m-chloroperbenzoic acid (MCPBA).
Reducing agents: H2/Ni, H2/Rh, LiAlH4, and NaBH4.
Nucleophiles: Organolithium reagents (RLi), Grignard reagents (RMgX), and enolates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of lactones or related cleavage products, while reduction can yield alcohols or hydrocarbons .
Scientific Research Applications
2-(2-Phenyl-1,3-dioxan-5-yl)propane-1,3-diol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of various chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Phenyl-1,3-dioxan-5-yl)propane-1,3-diol involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its ability to form stable cyclic acetals makes it useful in protecting carbonyl groups during synthesis . Additionally, its phenyl group can participate in π-π interactions, enhancing its binding affinity to certain biological targets .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolanes: Similar to 1,3-dioxanes but with a five-membered ring.
1,3-Dioxanes: Other derivatives with different substituents on the dioxane ring, such as 2-phenyl-1,3-dioxan-5-ol.
Uniqueness
2-(2-Phenyl-1,3-dioxan-5-yl)propane-1,3-diol is unique due to its specific combination of a phenyl group and a propane-1,3-diol moiety.
Properties
IUPAC Name |
2-(2-phenyl-1,3-dioxan-5-yl)propane-1,3-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c14-6-11(7-15)12-8-16-13(17-9-12)10-4-2-1-3-5-10/h1-5,11-15H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNWWFPVUPACDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC(O1)C2=CC=CC=C2)C(CO)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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